

Population PK Model Structure and Parameter Estimates

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Compound Focus: Glasdegib

CAS No.: 1095173-27-5

Cat. No.: S001731

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The kinetic behavior of **glasdegib** in patients was best described by a two-compartment model with first-order absorption and linear elimination [1] [2]. The table below summarizes the final parameter estimates from the base model.

Parameter	Symbol	Estimate	Interindividual Variability (%CV)
Apparent Total Clearance	CL/F	6.27 L/h	32.5%
Apparent Central Volume of Distribution	Vc/F	3.32 L	69.6%
Apparent Peripheral Volume of Distribution	Vp/F	279.2 L	105.0%
Intercompartmental Clearance	Q/F	6.05 L/h	Fixed
First-Order Absorption Rate Constant	ka	0.565 h ⁻¹	112.0%
Secondary PK Parameters			
Elimination Half-life	t _{1/2}	~17.4 hours [3] [4]	

Parameter	Symbol	Estimate	Interindividual Variability (%CV)
Oral Bioavailability	F	77.1% [1] [4]	
Absolute Bioavailability (vs. IV)	F	77.12% [1]	

This model was developed using nonlinear mixed-effects modeling (NONMEM v.7.3.0) with data from **269 patients** with advanced hematologic malignancies or solid tumors. Doses in the analysis ranged from 5 to 640 mg once daily [5] [1].

Clinically Relevant Covariate Effects

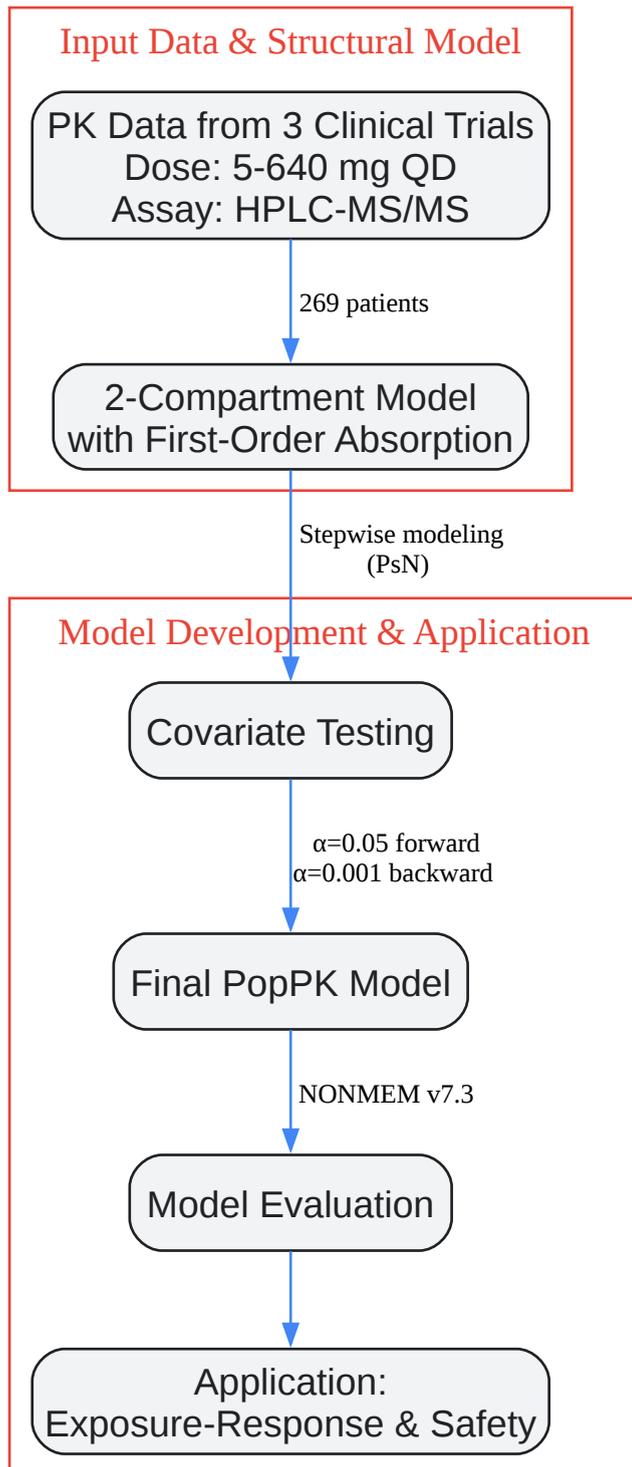
The PopPK analysis identified several statistically significant covariates on **glasdegib's** apparent clearance (CL/F). However, the magnitude of these effects was not considered **clinically meaningful**, and no dose adjustments are recommended for these factors [5] [1] [4].

Covariate	Effect on Glasdegib CL/F
Body Weight	Increased body weight leads to increased clearance.
Creatinine Clearance	Increased renal function leads to increased clearance.
Use of moderate/strong CYP3A inhibitors	Decreases clearance, leading to increased exposure.
Percentage of Bone Marrow Blasts	A higher blast percentage leads to increased clearance.

Other covariates, including **age, sex, race, and hepatic function**, were tested and found to have no significant impact on **glasdegib's** pharmacokinetic parameters [5] [1] [4].

Experimental Protocol and Workflow

The PopPK analysis followed a standardized workflow. The following diagram outlines the key stages of the model development and evaluation process.



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Workflow of the **glasdegib** population pharmacokinetic analysis.

Key Clinical and Research Implications

- **No Exposure-Response for Efficacy:** Variability in **glasdegib** exposure at the approved 100 mg once-daily dose did not impact the probability of overall survival, supporting the robustness of this dose [6] [2].
- **Thorough QT Study Analysis:** A dedicated study in healthy volunteers showed that therapeutic and supratherapeutic doses of **glasdegib** did not have a clinically meaningful effect on the QTc interval [7].
- **Support for Fixed Dosing:** The population PK analysis confirmed that patient demographics (age, sex, race, body weight) do not have a clinically relevant impact on **glasdegib** PK, supporting the use of a fixed 100 mg daily dose without need for adjustment based on these factors [5] [4].

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To cite this document: Smolecule. [Population PK Model Structure and Parameter Estimates].

Smolecule, [2026]. [Online PDF]. Available at:

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